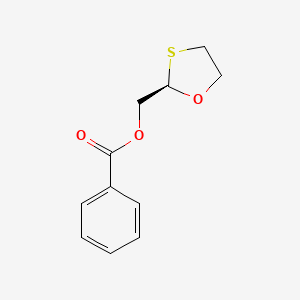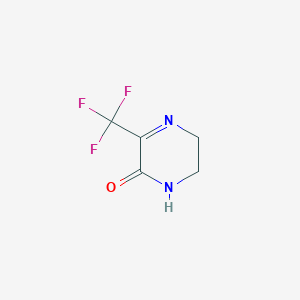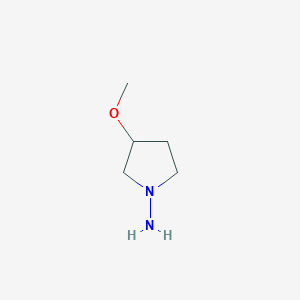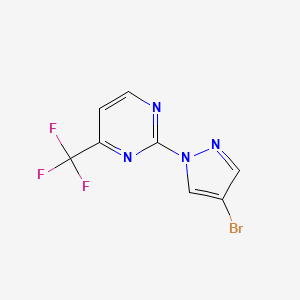
2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
Overview
Description
“2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C8H4BrF3N4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” consists of a pyrimidine ring attached to a bromo-pyrazolyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H .Physical And Chemical Properties Analysis
“2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” is a solid substance . It has a molecular weight of 225.05 . The compound should be stored in a dry room at normal temperature .Scientific Research Applications
Structural Analysis and Synthesis Techniques
- A study by Bunker et al. (2010) explored the structural characteristics of a similar compound, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, revealing insights into the substitution patterns and planarity of molecules in this class (Bunker et al., 2010).
- Another research by Kuhn et al. (2015) detailed the ultrasound-promoted synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives, showcasing an efficient and environmentally friendly method of producing these compounds (Kuhn et al., 2015).
Biological and Pharmacological Studies
- Adhikari et al. (2012) synthesized and characterized 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Some of these compounds showed potent biological activities (Adhikari et al., 2012).
Applications in Material Science
- Chang et al. (2013) utilized pyrimidine chelates to synthesize a new class of heteroleptic Ir(III) metal complexes, potentially useful for organic light-emitting diodes (OLEDs) (Chang et al., 2013).
Antiviral and Antimicrobial Properties
- Munier-Lehmann et al. (2015) found that derivatives of 2-(pyrazol-1-yl)pyrimidines had notable antiviral properties, specifically inhibiting the measles virus replication (Munier-Lehmann et al., 2015).
- Prakash et al. (2011) developed new triazolo[4,3-a]pyridines, exhibiting potent antimicrobial agents, through iodine(III)-mediated synthesis involving pyrazolylpyrimidines (Prakash et al., 2011).
Other Chemical Applications
- Abdelhamid et al. (2017) used a related compound as a precursor for synthesizing various functionalized heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Abdelhamid et al., 2017).
Safety And Hazards
Future Directions
The future directions for “2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods and biological activities . Given the wide range of biological activities exhibited by pyrazole derivatives, there may be potential for discovering new applications in the pharmaceutical and agrochemical industries .
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEMXWKUVYYUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)
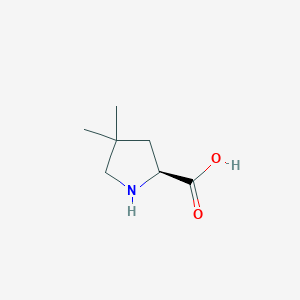

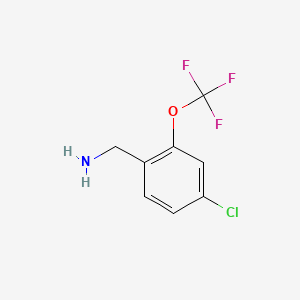
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
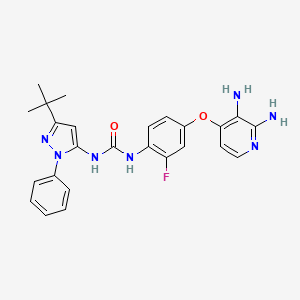
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
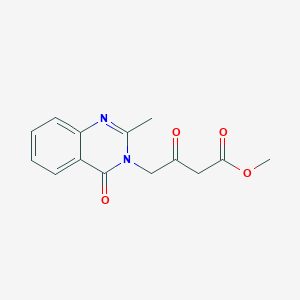
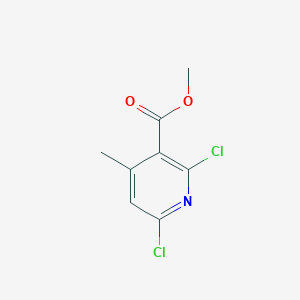
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
